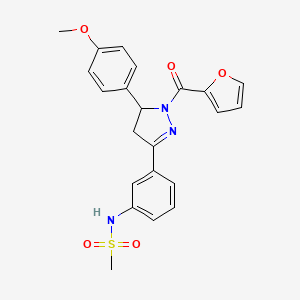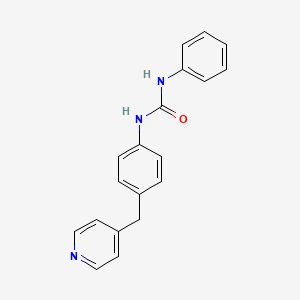
1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group and a pyridinylmethyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.
Mecanismo De Acción
Target of Action
It has been synthesized and evaluated for its antiproliferative activity against various human cancer cell lines , suggesting that its targets may be proteins or enzymes involved in cell proliferation.
Mode of Action
It has been suggested that the compound interacts with its targets to inhibit cell proliferation . The presence of a hydrogen bond moiety on the compound’s scaffold has been highlighted as significant , suggesting that hydrogen bonding may play a role in its interaction with its targets.
Result of Action
The molecular and cellular effects of 1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea’s action primarily involve the inhibition of cell proliferation . The compound has shown broad-spectrum antiproliferative activity with higher mean percentage inhibition values over a panel of 60 human cancer cell lines at a concentration of 10 µM .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea has been shown to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
This compound has demonstrated significant antiproliferative effects on various cancer cell lines . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea typically involves the reaction of aniline derivatives with isocyanates. One common method includes the reaction of 4-(pyridin-4-ylmethyl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Análisis De Reacciones Químicas
1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the phenyl or pyridinylmethyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea moiety, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .
Aplicaciones Científicas De Investigación
1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound has shown potential in biological studies, particularly in the field of cancer research.
Medicine: Due to its biological activity, this compound is being investigated as a potential therapeutic agent.
Comparación Con Compuestos Similares
1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea can be compared with other similar compounds, such as:
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea: This compound has a similar structure but with a pyridin-3-yl group instead of a pyridin-4-yl group.
1-(4-Fluorophenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea: The presence of a fluorine atom in the phenyl ring can enhance the compound’s stability and alter its interaction with biological targets.
1-(4-Methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea: The addition of a methyl group can affect the compound’s lipophilicity and its ability to penetrate cell membranes.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
IUPAC Name |
1-phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUDRGKCDTPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
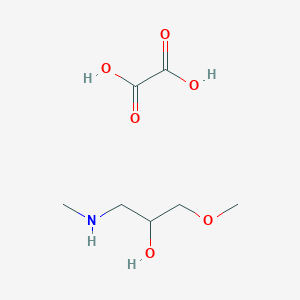
![Methyl (E)-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703498.png)
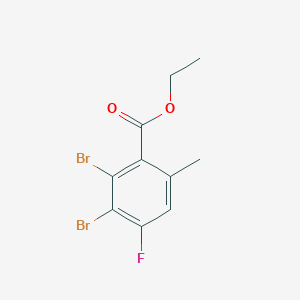
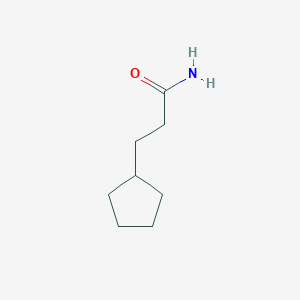
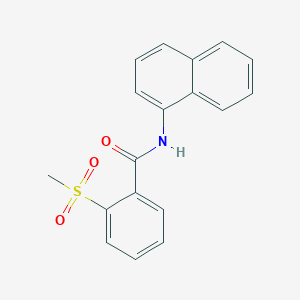
![Methyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2703504.png)
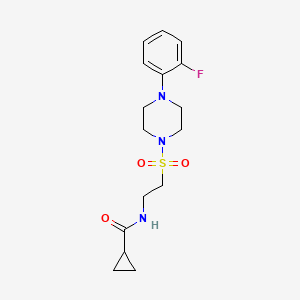
![4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2703508.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2703509.png)
amine hydrochloride](/img/structure/B2703512.png)
![1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2703513.png)
![6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2703514.png)
![4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2703516.png)
